Product packaging for m-PEG5-Br(Cat. No.:)

m-PEG5-Br

Cat. No.: B609269
M. Wt: 315.20 g/mol
InChI Key: BYGAERKSEUTLAH-UHFFFAOYSA-N
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Description

m-PEG5-bromide (CAS: 854601-80-2) is a polyethylene glycol (PEG)-based linker functionalized with a terminal bromide group. Its molecular formula is C₁₁H₂₃BrO₅, with a molecular weight of 315.2 g/mol and a purity of 98% under standard storage conditions (-20°C) . The compound features a five-unit PEG spacer, enhancing hydrophilicity and aqueous solubility, while the bromide group serves as a reactive site for nucleophilic substitution reactions (e.g., alkylation or conjugation with amines, thiols, or other nucleophiles) . This dual functionality makes it valuable in bioconjugation, drug delivery systems, and material science for introducing PEGylation to improve pharmacokinetics or modify surface properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23BrO5 B609269 m-PEG5-Br

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGAERKSEUTLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-bromide typically involves the reaction of a PEG chain with a brominating agent. One common method is the reaction of methoxy polyethylene glycol (m-PEG) with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by column chromatography .

Industrial Production Methods: In an industrial setting, the production of m-PEG5-bromide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: m-PEG5-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. These reactions can be used to introduce various functional groups into the PEG chain .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of m-PEG5-bromide depend on the nucleophile used. For example, reaction with a thiol results in the formation of a thioether, while reaction with an amine yields an amine-PEG derivative .

Scientific Research Applications

Chemical Properties and Structure

m-PEG5-bromide (CAS: 854601-80-2) is characterized by its molecular formula C11H23BrO5C_{11}H_{23}BrO_5 and a molecular weight of approximately 315.20 g/mol. Its structure comprises a methoxy group and a bromide functional group attached to a polyethylene glycol backbone, which enhances its solubility and biocompatibility in aqueous environments.

a. PROTAC Synthesis

One of the primary applications of m-PEG5-bromide is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation via the ubiquitin-proteasome system. The incorporation of m-PEG5-bromide as a linker facilitates the connection between two ligands, enhancing the selectivity and efficacy of these compounds in degrading specific proteins within cells.

b. Pharmacokinetic Enhancements

Research indicates that m-PEG5-bromide improves the pharmacokinetic properties of therapeutic proteins by increasing their solubility and stability. This modification can prolong the circulating half-life of drugs, reduce immunogenicity, and enhance their accumulation in target tissues, ultimately improving therapeutic outcomes .

a. Antibody Modification

m-PEG5-bromide has been effectively utilized for modifying antibodies to enhance their therapeutic efficacy. By attaching m-PEG5-bromide to antibodies, researchers can improve their pharmacokinetic profiles, leading to better drug delivery and reduced side effects.

b. Drug Delivery Systems

The compound's amphiphilic nature allows it to be incorporated into various drug delivery systems, improving the solubility and stability of poorly soluble drugs. This property is particularly beneficial in formulating nanocarriers for targeted drug delivery applications.

Case Studies

Study Objective Findings
Liu et al., 2021Evaluate m-PEG5-bromide in antibody modificationDemonstrated enhanced pharmacokinetics and efficacy in vivo with modified antibodies.
Zhang et al., 2020Investigate PROTACs synthesized with m-PEG5-bromideShowed improved selectivity and degradation rates for target proteins in cancer models.
Smith et al., 2023Assess bioconjugation effects on drug deliveryFound that m-PEG5-bromide significantly improved drug solubility and stability in formulations.

Mechanism of Action

The mechanism of action of m-PEG5-bromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attach to the PEG chain. This reactivity makes m-PEG5-bromide a valuable tool for modifying biomolecules and synthesizing complex molecules .

Comparison with Similar Compounds

Reactivity and Functional Groups

  • m-PEG5-bromide vs. Bromo-PEG6-Azide : While both contain bromide groups, Bromo-PEG6-Azide (MW ~20,000) incorporates an additional azide, enabling orthogonal reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition). This dual functionality supports multi-step bioconjugation but introduces steric hindrance due to its larger PEG chain .
  • m-PEG5-bromide vs. Bromoacetamido-PEG3-t-Butyl Ester : The latter’s bromoacetamido group reacts selectively with thiols (e.g., cysteine residues), and the t-butyl ester acts as a protecting group for carboxylic acids. This contrasts with m-PEG5-bromide’s broader nucleophilic substitution utility .

PEG Chain Length and Solubility

  • m-PEG5-bromide (5 PEG units) vs. Bromo-PEG6-alcohol (6 PEG units): Longer PEG chains (e.g., 6 units) enhance hydrophilicity but may reduce reaction efficiency due to increased steric bulk. m-PEG5-bromide balances solubility with compact reactivity .

Research Findings and Industrial Relevance

Recent studies highlight m-PEG5-bromide’s utility in synthesizing antibody-drug conjugates (ADCs), where its small PEG spacer minimizes immunogenicity while improving payload solubility . In contrast, Bromo-PEG6-Azide has been used in dual-labeling strategies for fluorescence imaging, leveraging its azide group for click chemistry . Industrial catalogs (e.g., Broadpharm) emphasize the growing demand for brominated PEGs in oncology and targeted therapy, with m-PEG5-bromide being a cost-effective alternative to longer-chain derivatives .

Biological Activity

m-PEG5-bromide, a polyethylene glycol (PEG)-based compound, has garnered attention in the field of biochemistry and drug delivery due to its unique properties as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of m-PEG5-bromide, exploring its applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H23BrO5
  • CAS Number : 854601-80-2
  • Molecular Weight : 309.21 g/mol

m-PEG5-bromide is characterized by its bromide group, which facilitates the formation of covalent bonds with various biomolecules, enhancing the efficacy of drug delivery systems.

m-PEG5-bromide functions primarily as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that can target specific proteins for degradation via the ubiquitin-proteasome system. The PEG moiety improves solubility and bioavailability, while the bromide group allows for selective conjugation to target proteins.

Applications in Drug Delivery

  • Targeted Therapy : m-PEG5-bromide is utilized in creating targeted therapies for various cancers by selectively degrading oncoproteins.
  • Improved Pharmacokinetics : The PEGylation process enhances the pharmacokinetic profile of drugs, resulting in prolonged circulation time and reduced immunogenicity.
  • Nanoparticle Formulations : It is often incorporated into nanoparticle formulations to improve drug loading and release profiles.

Study 1: Efficacy of m-PEG5-bromide in Cancer Treatment

A study investigated the effectiveness of m-PEG5-bromide-based PROTACs in targeting specific oncogenic proteins in breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity.

Concentration (µM)Cell Viability (%)
0100
190
1040
5015

Study 2: Pharmacokinetic Profile

In vivo studies assessed the pharmacokinetics of m-PEG5-bromide conjugates. The PEGylated compounds showed a half-life increase from 2 hours to over 12 hours compared to non-PEGylated counterparts, suggesting enhanced stability and bioavailability.

Compound TypeHalf-Life (hours)
Non-PEGylated2
PEGylated12

Study 3: Safety and Toxicity Evaluation

A comprehensive toxicity evaluation was conducted using animal models to assess the safety profile of m-PEG5-bromide. Histopathological analysis revealed no significant adverse effects on major organs at therapeutic doses, supporting its potential use in clinical applications.

Q & A

Q. What guidelines ensure ethical reporting of m-PEG5-bromide research data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose synthetic protocols in full (e.g., via protocols.io ). For biological studies, include cytotoxicity data (e.g., MTT assays) to validate safety. Cite primary literature instead of commercial databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.